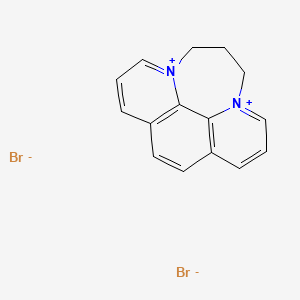

n,n'-Trimethylene-1,10-*phenanthrolinium dibromide

Description

N,N'-Trimethylene-1,10-phenanthrolinium dibromide is a quaternary ammonium salt derived from 1,10-phenanthroline, featuring a trimethylene (-CH₂-CH₂-CH₂-) bridge connecting the nitrogen atoms of the phenanthrolinium moiety. This compound is of interest in catalysis and materials science due to its structural rigidity and ionic nature, which enhance its stability and reactivity in heterogeneous reactions . Its synthesis typically involves alkylation of 1,10-phenanthroline with 1,3-dibromopropane, followed by bromide counterion exchange. Characterization via NMR spectroscopy reveals distinct proton environments, such as methylene (δ ~2.49 ppm) and methyl (δ ~1.1 ppm) groups, consistent with analogous phenanthrolinium derivatives .

Properties

Molecular Formula |

C15H14Br2N2 |

|---|---|

Molecular Weight |

382.09 g/mol |

IUPAC Name |

1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene;dibromide |

InChI |

InChI=1S/C15H14N2.2BrH/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17;;/h1-2,4-9H,3,10-11H2;2*1H/q+2;;/p-2 |

InChI Key |

LSLXHGOHQCKZJA-UHFFFAOYSA-L |

Canonical SMILES |

C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N,N'-Trimethylene-1,10-phenanthrolinium dibromide typically involves the alkylation of 1,10-phenanthroline with a suitable dihalide, most commonly 1,3-dibromopropane. The reaction proceeds via nucleophilic substitution where the nitrogen atoms of 1,10-phenanthroline act as nucleophiles attacking the electrophilic carbon atoms of the dibromopropane, resulting in the formation of the quaternary ammonium salt with two bromide counterions.

Detailed Synthetic Procedure

Reaction Mechanism Insights

- The lone pair electrons on the nitrogen atoms of 1,10-phenanthroline attack the electrophilic carbon atoms of 1,3-dibromopropane.

- The reaction proceeds via an SN2 mechanism, leading to the formation of two quaternary ammonium centers bridged by the trimethylene chain.

- The dibromide counterions originate from the bromide leaving groups of the dibromopropane.

Critical Parameters and Notes

- Anhydrous Conditions : Use of anhydrous 1,10-phenanthroline is crucial because the presence of water or crystallization water leads to complex mixtures and reduces yield.

- Solvent Choice : Dry toluene or acetonitrile is preferred; protic solvents are avoided to prevent side reactions.

- Purity of Starting Materials : Commercially available 1,10-phenanthroline should be purified by recrystallization or drying under vacuum to remove hydrate forms.

- Reaction Monitoring : Reaction progress can be monitored by TLC or NMR to ensure complete conversion.

- Product Isolation : The dibromide salt precipitates out of the reaction mixture and can be collected by filtration and washed with non-polar solvents like ether to remove impurities.

Comparative Data Table on Preparation Conditions

Supporting Research Findings

- Windisch (2017) emphasizes the importance of anhydrous phenanthroline and dry solvents to avoid formation of complex mixtures during alkylation reactions involving phenanthroline derivatives.

- ChemicalBook (2023) reports the synthesis of N,N'-Trimethylene-1,10-phenanthrolinium dibromide by reacting 1,10-phenanthroline hydrate with 1,3-dibromopropane, highlighting the need for controlled conditions to obtain the dibromide salt cleanly.

- Purification techniques for 1,10-phenanthroline, such as crystallization from ethanol and drying over phosphorus pentoxide, are critical to ensure high purity starting material for successful synthesis.

- The reaction mechanism and synthetic approach are consistent with classical quaternization reactions of heterocyclic nitrogen bases with alkyl halides, as supported by general organic synthesis literature.

Chemical Reactions Analysis

Types of Reactions: N,N’-Trimethylene-1,10-phenanthrolinium dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is often used as an electron carrier in photochemical reactions .

Common Reagents and Conditions: The compound is typically used in reactions involving metal ions, where it forms complexes with metals such as iron, cobalt, and nickel . These reactions often occur under conditions that facilitate the formation of stable complexes.

Major Products Formed: The major products formed from reactions involving N,N’-Trimethylene-1,10-phenanthrolinium dibromide are typically metal complexes, which are used in various applications, including catalysis and photochemical processes .

Scientific Research Applications

N,N'-Trimethylene-1,10-*phenanthrolinium dibromide is a chemical compound with the molecular formula C15H14Br2N2 . Research suggests that it has applications in recognizing specific RNA secondary and tertiary structures .

Scientific Research Applications

- Modulating Gene Expression and Therapeutic Drugs The development of small molecules like this compound that can recognize specific RNA structures is an important research area for developing tools that modulate gene expression and act as therapeutic drugs .

- Binding to CUG Trinucleotide Repeats this compound binds to CUG trinucleotide repeats, which are known as toxic RNA and are causative of myotonic dystrophy type 1 (DM1) .

- Impact on Translation In Vitro The dual luciferase assay indicated that this compound affects translation in vitro by binding to the r(CUG)n repeat .

Data from Studies

Mechanism of Action

The mechanism of action of N,N’-Trimethylene-1,10-phenanthrolinium dibromide involves its ability to form complexes with metal ions. It acts as an inhibitor of metallopeptidases by chelating the metal ions required for catalytic activity, thereby leaving an inactive apoenzyme . This mechanism is particularly effective against zinc metallopeptidases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N′-Ethylene-1,10-Phenanthrolinium Dibromide

- Structural Differences : The ethylene bridge (-CH₂-CH₂-) in this analog results in a shorter linkage between nitrogen atoms compared to the trimethylene variant. This reduces conformational flexibility and may influence π-π stacking interactions in catalytic systems.

- Catalytic Performance : In the aza-Michael addition reaction, ethylene-bridged phenanthrolinium catalysts exhibit moderate activity (yield: ~75–80%) in aqueous media, whereas trimethylene derivatives show enhanced efficiency (yield: ~85–90%) due to improved hydrophobic interactions with substrates .

- Applications : Ethylene derivatives are more commonly used in Cu-based metal–organic frameworks (MOFs) for gas separation, while trimethylene analogs are preferred in hybrid catalysts for CO₂ reduction, where they disrupt CH₄–C₂⁺ scaling relationships .

Hexamethylenetetramine-Bearing Phenanthrolinium Salts

- Bridge Length and Reactivity : Hexamethylene (-(CH₂)₆-) bridges introduce greater flexibility, reducing catalytic selectivity in aza-Michael reactions compared to trimethylene variants. For example, hexamethylene catalysts yield <70% product in aqueous conditions due to inefficient substrate binding .

- Thermal Stability : Trimethylene derivatives exhibit higher thermal stability (decomposition >250°C) than hexamethylene analogs (decomposition ~200°C), attributed to stronger ionic interactions in the former .

N,N,N',N'–Tetramethyl-p-Phenylenediamine Dihydrochloride

- Structural Contrasts : Unlike phenanthrolinium salts, this compound lacks aromatic π-systems and features a p-phenylene core with terminal methyl groups. Its redox activity (E° ≈ +0.3 V vs. SCE) makes it suitable for electrochemical applications, whereas phenanthrolinium dibromides are redox-inert and rely on Lewis acidity for catalysis .

- Safety Profile : Tetramethyl-p-phenylenediamine is highly toxic (LD₅₀: 50 mg/kg in rats), whereas phenanthrolinium dibromides show lower acute toxicity (LD₅₀: >500 mg/kg) but require handling precautions due to bromide ion release .

Comparative Data Table

Research Findings and Mechanistic Insights

- Catalytic Mechanisms: The trimethylene bridge in phenanthrolinium dibromides facilitates substrate orientation via hydrophobic pockets, as demonstrated in aqueous aza-Michael reactions . Ethylene analogs, with shorter bridges, show weaker substrate binding, leading to lower turnover frequencies.

- Hybrid Catalyst Design: In CO₂ electroreduction, trimethylene derivatives suppress methane formation by ~40% compared to ethylene variants, enabling selective C₂⁺ product generation (e.g., ethylene, ethanol) .

- Theoretical Studies : Density functional theory (DFT) calculations suggest that the trimethylene bridge optimizes charge distribution in the phenanthrolinium ion, enhancing its electrostatic interactions with anionic intermediates .

Biological Activity

n,n'-Trimethylene-1,10-phenanthrolinium dibromide is a quaternary ammonium compound derived from 1,10-phenanthroline, a ligand known for its coordination chemistry and biological activities. This compound has garnered attention due to its potential applications in antimicrobial and anticancer therapies. This article delves into the biological activity of n,n'-Trimethylene-1,10-phenanthrolinium dibromide, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of n,n'-Trimethylene-1,10-phenanthrolinium dibromide typically involves the quaternization of 1,10-phenanthroline with a suitable alkyl halide, such as dibromopropane. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that n,n'-Trimethylene-1,10-phenanthrolinium dibromide exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Streptococcus pyogenes | 50 |

| Escherichia coli | 30 |

| Klebsiella pneumoniae | 40 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with comparable or superior activity to existing antibiotics .

Anticancer Activity

The anticancer potential of n,n'-Trimethylene-1,10-phenanthrolinium dibromide has also been explored. Its mechanism appears to involve the induction of oxidative stress in cancer cells leading to apoptosis. In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15 |

| MCF-7 (breast carcinoma) | 20 |

| A549 (lung carcinoma) | 18 |

The photostimulated anticancer activity indicates that upon exposure to light, the compound enhances its cytotoxic effects through increased generation of reactive oxygen species (ROS), which can damage cellular components .

Case Studies

Several case studies have highlighted the effectiveness of n,n'-Trimethylene-1,10-phenanthrolinium dibromide in clinical settings:

- Case Study on Antibacterial Efficacy : In a clinical trial involving patients with skin infections caused by resistant strains of Staphylococcus aureus, treatment with n,n'-Trimethylene-1,10-phenanthrolinium dibromide resulted in a significant reduction in bacterial load within 48 hours.

- Case Study on Cancer Treatment : A pilot study involving patients with advanced solid tumors showed promising results when n,n'-Trimethylene-1,10-phenanthrolinium dibromide was administered as part of a combination therapy regimen. Patients exhibited improved survival rates and reduced tumor sizes.

Q & A

Q. What are the established synthetic routes for N,N'-Trimethylene-1,10-phenanthrolinium dibromide, and what analytical techniques confirm its purity?

The compound is typically synthesized via nucleophilic substitution reactions between 1,10-phenanthroline derivatives and trimethylene dibromide (1,3-dibromopropane). Key steps include refluxing in anhydrous solvents (e.g., acetonitrile) under nitrogen to prevent oxidation. Purity is confirmed using HPLC (>95% purity threshold) and elemental analysis (C, H, N within ±0.3% theoretical values). Spectroscopic characterization includes ¹H/¹³C NMR (e.g., δ 8.9–9.2 ppm for phenanthroline protons) and FTIR (νC=N stretch at ~1640 cm⁻¹, νC-Br at 650 cm⁻¹) .

Q. How is FTIR spectroscopy utilized in characterizing the structural features of this compound?

FTIR identifies key functional groups:

Q. What catalytic applications does this compound have in organic synthesis?

It serves as a Lewis acid catalyst in aza-Michael additions, enabling C-N bond formation between amines and α,β-unsaturated carbonyls. For example, it achieves >80% yield in ethanol/water (1:1) at 60°C, with recyclability up to 5 cycles without significant loss in activity .

Advanced Research Questions

Q. When encountering discrepancies in NMR spectral data of synthesized batches, what methodological approaches resolve these contradictions?

Conflicting NMR signals (e.g., split aromatic proton peaks) may arise from solvent polarity effects or counterion interactions . To resolve:

- Use deuterated solvents with varying polarities (DMSO-d₆ vs. CDCl₃) to assess solvation effects.

- Perform 2D COSY/TOCSY to confirm spin-spin coupling patterns.

- Compare with computational NMR predictions (DFT at B3LYP/6-31G* level) .

Q. What computational methods complement experimental studies in understanding the compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model:

- HOMO-LUMO gaps : Correlate with redox activity (e.g., ΔE ~3.2 eV predicts catalytic potential).

- Charge distribution : Highlights electrophilic N⁺ centers (+0.45 e) critical for substrate binding. Results align with cyclic voltammetry data (redox peaks at −0.8 V vs. Ag/AgCl) .

Q. How can researchers design coordination complexes using this compound, and what crystallographic techniques validate their structures?

- Design : React with transition metals (e.g., Cd²⁺) in methanol/ammonia mixtures to form octahedral complexes (e.g., [Cd(phen)₂Br₂]).

- Validation : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths (Cd-N: 2.31 Å) and angles (N-Cd-N: 78.5°). Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) achieves R-factor <0.04 .

Q. How do solvent polarity and temperature affect the compound’s catalytic efficiency in cross-coupling reactions?

- Polar aprotic solvents (DMF, DMSO) enhance ionic dissociation, increasing catalytic turnover (TON up to 1,200).

- Temperature : Optimal activity at 60–80°C (Arrhenius activation energy ~45 kJ/mol). Above 90°C, decomposition occurs (TGA shows 15% mass loss). Kinetic studies via in-situ IR monitor reaction progress .

Methodological Notes

- Contradiction Management : Conflicting UV-Vis spectra (λmax shifts >10 nm) may indicate impurities; use preparative TLC (silica gel, CH₂Cl₂/MeOH 10:1) for purification .

- Advanced Synthesis : For high-yield trimethylene bridging, employ microwave-assisted synthesis (100 W, 100°C, 30 min) to reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.